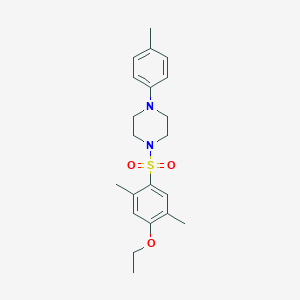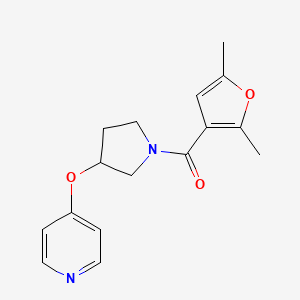![molecular formula C14H20N2O5S B2453904 N-[2-(diethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide CAS No. 899739-94-7](/img/structure/B2453904.png)
N-[2-(diethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(diethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been studied for its ability to target specific receptors in the brain, which could lead to the development of new treatments for various neurological disorders.
Mécanisme D'action
The mechanism of action of N-[2-(diethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide involves the modulation of specific receptors in the brain. This compound has been shown to bind to the serotonin transporter and sigma-1 receptor, which can lead to changes in the levels of neurotransmitters such as serotonin and dopamine. These changes can have a significant impact on mood and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. This compound has been shown to increase the levels of neurotransmitters such as serotonin and dopamine, which can lead to improvements in mood and behavior. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which could have implications for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-[2-(diethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide is its ability to target specific receptors in the brain. This makes it a valuable tool for studying the role of these receptors in various neurological disorders. However, one limitation of this compound is that it is relatively new, and more research is needed to fully understand its potential therapeutic applications.
Orientations Futures
There are several future directions for research on N-[2-(diethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide. One area of interest is the development of new treatments for depression, anxiety, and addiction based on the modulation of specific receptors in the brain. Additionally, this compound could have potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease, due to its anti-inflammatory and antioxidant properties. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of N-[2-(diethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide involves several steps, including the reaction of 2-(diethylsulfamoyl)ethylamine with 1,3-benzodioxole-5-carboxylic acid. The resulting product is then purified through several rounds of chromatography to obtain a high-purity sample.
Applications De Recherche Scientifique
N-[2-(diethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide has been studied for its potential therapeutic applications in a number of neurological disorders, including depression, anxiety, and addiction. This compound has been shown to target specific receptors in the brain, such as the serotonin transporter and sigma-1 receptor, which are involved in the regulation of mood and behavior.
Propriétés
IUPAC Name |
N-[2-(diethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S/c1-3-16(4-2)22(18,19)8-7-15-14(17)11-5-6-12-13(9-11)21-10-20-12/h5-6,9H,3-4,7-8,10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPILYUPNPYBTJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)CCNC(=O)C1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide](/img/structure/B2453827.png)
![Methyl 2-(2-amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)octanoate](/img/structure/B2453828.png)
![5-bromo-2-chloro-N-{1-[(methylcarbamoyl)methyl]piperidin-4-yl}pyridine-3-carboxamide](/img/structure/B2453832.png)

![5-(2-methoxyethyl)-3-oxo-2-phenyl-N-(4-(trifluoromethoxy)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2453835.png)
![2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2453837.png)

![4-Chloro-5-(4-isopropylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B2453839.png)
![Methyl 5-[[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]methyl]furan-2-carboxylate](/img/structure/B2453840.png)

![1-[3-(Morpholine-4-carbonyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2453843.png)
